molecular formula C17H25NO2 B5873999 N-cyclooctyl-2-(2-methylphenoxy)acetamide

N-cyclooctyl-2-(2-methylphenoxy)acetamide

Cat. No.: B5873999
M. Wt: 275.4 g/mol
InChI Key: DWVLFOTVBQJILO-UHFFFAOYSA-N
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Description

N-cyclooctyl-2-(2-methylphenoxy)acetamide is an organic compound with a molecular formula of C18H27NO2 It is a derivative of acetamide, featuring a cyclooctyl group and a 2-methylphenoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclooctyl-2-(2-methylphenoxy)acetamide typically involves the reaction of cyclooctylamine with 2-methylphenoxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Cyclooctylamine+2-methylphenoxyacetyl chlorideThis compound+HCl\text{Cyclooctylamine} + \text{2-methylphenoxyacetyl chloride} \rightarrow \text{this compound} + \text{HCl} Cyclooctylamine+2-methylphenoxyacetyl chloride→this compound+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, such as temperature and pressure, to optimize yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions may lead to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting it to amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides (e.g., NaCl), alkoxides (e.g., NaOCH3)

Major Products:

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Halogenated or alkoxylated derivatives

Scientific Research Applications

N-cyclooctyl-2-(2-methylphenoxy)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-cyclooctyl-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic pathways.

Comparison with Similar Compounds

    N-cyclooctyl-2-(4-methylphenoxy)acetamide: Similar structure but with a 4-methylphenoxy group instead of a 2-methylphenoxy group.

    N-cyclooctyl-2-(3-methylphenoxy)acetamide: Features a 3-methylphenoxy group.

    N-cyclohexyl-2-(2-methylphenoxy)acetamide: Contains a cyclohexyl group instead of a cyclooctyl group.

Uniqueness: N-cyclooctyl-2-(2-methylphenoxy)acetamide is unique due to its specific substitution pattern and the presence of a cyclooctyl group. This structural uniqueness can influence its chemical reactivity and biological activity, making it distinct from its analogs.

Properties

IUPAC Name

N-cyclooctyl-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-14-9-7-8-12-16(14)20-13-17(19)18-15-10-5-3-2-4-6-11-15/h7-9,12,15H,2-6,10-11,13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVLFOTVBQJILO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49727346
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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